molecular formula C11H12N2O3 B11883878 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol

1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol

Cat. No.: B11883878
M. Wt: 220.22 g/mol
InChI Key: KVBXIOBAWAOKKO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the conditions used.

Mechanism of Action

The mechanism of action of 1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

1-(7-Nitro-1,2,3,4-tetrahydroisoquinolin-3-YL)ethenol is unique due to its specific structure, which includes both a nitro group and a tetrahydroisoquinoline moiety. Similar compounds include:

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

1-(7-nitro-1,2,3,4-tetrahydroisoquinolin-3-yl)ethenol

InChI

InChI=1S/C11H12N2O3/c1-7(14)11-5-8-2-3-10(13(15)16)4-9(8)6-12-11/h2-4,11-12,14H,1,5-6H2

InChI Key

KVBXIOBAWAOKKO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC2=C(CN1)C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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